![molecular formula C21H28N2O3S B346302 1-(2-Ethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine CAS No. 695174-15-3](/img/structure/B346302.png)
1-(2-Ethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine
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Overview
Description
1-(2-Ethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an ethylphenyl group and a methoxy-dimethylbenzenesulfonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a nucleophilic substitution reaction using an appropriate ethylphenyl halide.
Attachment of the Methoxy-Dimethylbenzenesulfonyl Group: This step involves the sulfonylation of the piperazine ring with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and time), and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1-(2-Ethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Ethylphenyl)-4-(2-methoxybenzenesulfonyl)piperazine
- 1-(2-Ethylphenyl)-4-(4,5-dimethylbenzenesulfonyl)piperazine
- 1-(2-Methylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine
Uniqueness
1-(2-Ethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine is unique due to the specific combination of functional groups attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
695174-15-3 |
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Molecular Formula |
C21H28N2O3S |
Molecular Weight |
388.5g/mol |
IUPAC Name |
1-(2-ethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C21H28N2O3S/c1-5-18-8-6-7-9-19(18)22-10-12-23(13-11-22)27(24,25)21-15-17(3)16(2)14-20(21)26-4/h6-9,14-15H,5,10-13H2,1-4H3 |
InChI Key |
QTQUYJWFLKNHFG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC |
Canonical SMILES |
CCC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC |
Origin of Product |
United States |
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